
Liothyronine sodium
Übersicht
Beschreibung
Liothyronine sodium is a synthetic form of the thyroid hormone triiodothyronine (T3). It is commonly used in the treatment of hypothyroidism, a condition where the thyroid gland does not produce enough thyroid hormone. This compound is known for its rapid onset of action and is often used when a quick response is needed, such as in cases of myxedema coma .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
L-Triiodthyronin-Natrium wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese umfasst in der Regel die Iodierung von Tyrosinderivaten. Zu den wichtigsten Schritten gehören:
Iodierung: Tyrosin wird zu Monoiodotyrosin und Diiodotyrosin iodiert.
Kupplung: Diese iodierten Zwischenprodukte werden dann zu Triiodthyronin gekoppelt.
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von L-Triiodthyronin-Natrium großtechnische chemische Reaktoren und strenge Qualitätskontrollmaßnahmen. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt. Die industrielle Produktion beinhaltet auch den Einsatz fortschrittlicher Reinigungsverfahren wie der Hochleistungsflüssigkeitschromatographie (HPLC), um die Entfernung von Verunreinigungen zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
L-Triiodthyronin-Natrium unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: L-Triiodthyronin-Natrium kann zu verschiedenen oxidierten Derivaten oxidiert werden.
Reduktion: Es kann auch Reduktionsreaktionen eingehen, obwohl diese seltener sind.
Substitution: Substitutionsreaktionen können auftreten, insbesondere unter Beteiligung der Iodatome.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogenierungsmittel, Nukleophile.
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene iodierte Derivate und deiodierte Formen von L-Triiodthyronin-Natrium .
Analyse Chemischer Reaktionen
Absorption and Distribution
- Absorption : Liothyronine sodium is nearly completely absorbed (95%) from the gastrointestinal tract, with peak plasma concentrations (Cmax) achieved within 120 minutes .
- Protein Binding : Unlike levothyroxine (T4), liothyronine is not firmly bound to plasma proteins, enabling rapid tissue distribution .
Pharmacokinetic Parameters :
Parameter | Value (Mean ± SD) |
---|---|
Plasma Half-Life | 1–2 days |
T1/2 (IV) | 216 ± 51 minutes |
Volume of Distribution | 45 ± 13 mL/min |
Conversion in Peripheral Tissues
- Deiodination : T3 is inactivated via removal of iodine atoms by deiodinases, producing reverse T3 (rT3) and other metabolites .
- Conjugation : T3 undergoes glucuronidation and sulfation in the liver for excretion .
Reaction Example :
Stability and Degradation
- Storage Conditions : this compound tablets must be stored at 15–30°C to maintain stability. Injectable forms require refrigeration (2–8°C) .
- Hydrolysis : The sodium salt is susceptible to hydrolysis in acidic or basic conditions, leading to degradation .
Degradation Pathway :
Hormone-Receptor Interactions
Liothyronine binds to nuclear thyroid hormone receptors (TRα/β), activating transcription of genes involved in metabolism, growth, and differentiation .
Mechanism :
Adverse Reactions
Excess liothyronine triggers hyperthyroidism-like effects, including:
- Cardiovascular : Increased heart rate (tachycardia) and arrhythmias .
- Metabolic : Weight loss and hyperthermia .
Toxicity Threshold :
Key Research Findings
- Pharmacokinetic Variability : A study comparing liothyronine and levothyroxine found T3 levels peaked within 2 hours post-administration, with no significant differences in cardiovascular parameters .
- Therapeutic Efficacy : Liothyronine therapy reduced body weight by 2.3 kg over 12 weeks in hypothyroid patients compared to T4 monotherapy .
Wissenschaftliche Forschungsanwendungen
Treatment of Hypothyroidism
Liothyronine sodium is indicated for treating hypothyroidism, especially in patients who do not respond adequately to levothyroxine (LT4) alone. It can be used as a replacement therapy or in combination with LT4 to optimize thyroid hormone levels. Studies have shown that some patients experience improved symptoms when liothyronine is added to their treatment regimen, particularly those with persistent fatigue and cognitive dysfunction despite normal TSH levels .
Case Study: Combination Therapy
A clinical case demonstrated that a patient with primary hypothyroidism who was unresponsive to LT4 alone showed significant improvement in energy levels and mood after the addition of this compound to their treatment plan. This highlights the importance of personalized medicine in managing thyroid disorders.
Management of Myxedema Coma
This compound is critical in treating myxedema coma, a life-threatening condition resulting from severe hypothyroidism. The rapid action of T3 allows for quick restoration of metabolic functions in critically ill patients. In emergency settings, intravenous administration of liothyronine can lead to rapid clinical improvement .
Clinical Protocol
In cases of myxedema coma, the standard protocol involves administering liothyronine intravenously at doses ranging from 5 to 20 micrograms, depending on the patient's response and severity of the condition.
Thyrotoxicosis Management
This compound can serve as an adjunct therapy in managing thyrotoxicosis, particularly during treatment with antithyroid medications like carbimazole. It helps prevent subclinical hypothyroidism that may develop during the course of treatment .
Efficacy Evidence
Clinical trials have indicated that using liothyronine alongside carbimazole can effectively manage thyroid hormone levels without exacerbating symptoms of hyperthyroidism.
Research and Development in Novel Delivery Systems
Recent advancements have focused on improving the delivery mechanisms for this compound to enhance its therapeutic efficacy and minimize side effects. Various formulations are being explored, including:
- Sustained Release Formulations: These aim to maintain stable T3 levels over extended periods, reducing peaks and troughs associated with conventional dosing .
- Nanoparticle Encapsulation: Research has shown that encapsulating liothyronine in nanoparticles can enhance its delivery to specific tissues, such as the brain, potentially improving outcomes in neurodegenerative conditions .
Cardiovascular Applications
Emerging studies suggest that this compound may have beneficial effects on cardiovascular health, particularly in patients with heart failure and low thyroid hormone levels. T3 has been shown to improve cardiac contractility and reduce systemic vascular resistance .
Clinical Observations
Patients with heart failure receiving liothyronine therapy demonstrated improved exercise capacity and quality of life metrics compared to those on standard heart failure treatments alone.
Research Findings Summary Table
Application Area | Description | Key Findings |
---|---|---|
Hypothyroidism | Replacement or adjunct therapy for LT4 | Improved symptoms in resistant cases |
Myxedema Coma | Emergency treatment for severe hypothyroidism | Rapid clinical improvement with IV administration |
Thyrotoxicosis | Adjunct therapy during antithyroid treatment | Prevents subclinical hypothyroidism |
Novel Delivery Systems | Sustained release and nanoparticle formulations | Enhanced therapeutic efficacy and targeted delivery |
Cardiovascular Health | Potential benefits in heart failure management | Improved cardiac function and patient quality of life |
Wirkmechanismus
Liothyronine sodium exerts its effects by mimicking the action of natural thyroid hormone triiodothyronine (T3). It binds to thyroid hormone receptors in the nucleus of cells, leading to the activation of specific genes involved in metabolism, growth, and development. The molecular targets include thyroid hormone receptors (TRα and TRβ), which regulate the transcription of genes involved in energy metabolism and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Levothyroxin-Natrium: Ein weiteres synthetisches Schilddrüsenhormon, das jedoch Thyroxin (T4) und nicht Triiodthyronin (T3) nachahmt.
Getrockneter Schilddrüsenextrakt: Ein Naturprodukt, das aus tierischen Schilddrüsen gewonnen wird und sowohl T3 als auch T4 enthält.
Einzigartigkeit
L-Triiodthyronin-Natrium ist einzigartig in seinem schnellen Wirkungseintritt im Vergleich zu Levothyroxin-Natrium, was es besonders nützlich in Notfallsituationen wie Myxödemkoma macht. Es ist auch pro Mikrogramm potenter, was eine stärkere und schnellere therapeutische Wirkung erzielt .
Biologische Aktivität
Liothyronine sodium, a synthetic form of the thyroid hormone triiodothyronine (T3), is primarily used in the treatment of hypothyroidism and other thyroid-related disorders. Its biological activity is characterized by its rapid onset of action and profound effects on metabolism and cellular function. This article explores the mechanisms, pharmacokinetics, clinical applications, and case studies related to the biological activity of this compound.
This compound exerts its physiological effects by binding to thyroid hormone receptors located in the nucleus of target cells. This binding initiates a cascade of biological processes:
- Gene Transcription : Liothyronine regulates gene expression by activating thyroid hormone response elements on DNA, leading to increased transcription of genes involved in metabolism and growth .
- Protein Synthesis : The hormone enhances protein synthesis, influencing various metabolic pathways including carbohydrate and lipid metabolism .
- Cellular Metabolism : Liothyronine increases the basal metabolic rate (BMR) and oxygen consumption across tissues, significantly impacting energy expenditure and thermogenesis .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its biological activity:
- Absorption : Approximately 95% of liothyronine is absorbed within four hours post-administration, allowing for rapid therapeutic effects .
- Distribution : Unlike thyroxine (T4), liothyronine is not firmly bound to serum proteins, making it more readily available to tissues .
- Half-life : The biological half-life of liothyronine is about 2.5 days, which facilitates quick dosage adjustments in clinical settings .
Clinical Applications
This compound is utilized in various clinical scenarios:
- Hypothyroidism Treatment : It serves as a replacement therapy for patients with insufficient endogenous thyroid hormone production.
- TSH Suppression : It is used to suppress thyroid-stimulating hormone (TSH) levels in certain thyroid cancers.
- Diagnostic Aid : Liothyronine can assist in diagnosing hyperthyroidism by evaluating the responsiveness of the pituitary gland to thyroid hormones .
Case Study 1: Liothyronine-Induced Thyrotoxicosis
A 29-year-old bodybuilder experienced symptoms consistent with thyrotoxicosis after long-term use of liothyronine at doses between 50-100 µg daily. Blood tests revealed significant hypokalemia, prompting potassium supplementation and cessation of liothyronine use. The patient recovered without further complications .
Case Study 2: Iatrogenic Thyrotoxicosis
Another case involved a patient who developed iatrogenic thyrotoxicosis due to compounded liothyronine capsules. The patient presented with hypernatremia and hypokalemia, requiring hospitalization for electrolyte management. This case highlighted the risks associated with compounded medications and the need for careful monitoring during treatment .
Case Study 3: Liothyronine Augmentation in Depression
A 17-year-old female was prescribed liothyronine as an adjunct therapy for depression but subsequently developed symptoms indicative of thyrotoxicosis. This case underscored the necessity for close monitoring when using liothyronine, especially in populations such as adolescents where atypical laboratory results may arise .
Summary of Research Findings
The following table summarizes key pharmacological data regarding this compound:
Parameter | Value |
---|---|
Absorption | ~95% within 4 hours |
Biological Half-life | ~2.5 days |
Maximum Pharmacologic Response | 2-3 days |
Mechanism | Agonist at thyroid receptors |
Primary Actions | Increases BMR, protein synthesis, cellular metabolism |
Eigenschaften
CAS-Nummer |
55-06-1 |
---|---|
Molekularformel |
C15H12I3NNaO4 |
Molekulargewicht |
673.96 g/mol |
IUPAC-Name |
sodium;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate |
InChI |
InChI=1S/C15H12I3NO4.Na/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);/t12-;/m0./s1 |
InChI-Schlüssel |
LXHCVQFUTOUZEQ-YDALLXLXSA-N |
SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.[Na+] |
Isomerische SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O.[Na] |
Kanonische SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.[Na] |
Aussehen |
Assay:≥98%A crystalline solid |
Key on ui other cas no. |
55-06-1 |
Piktogramme |
Irritant; Health Hazard |
Synonyme |
3,3',5-Triiodothyronine Cytomel Liothyronine Liothyronine Sodium T3 Thyroid Hormone Thyroid Hormone, T3 Triiodothyronine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.